molecular formula C6H7N3O2 B3041544 1-methyl-4-[(E)-2-nitroethenyl]pyrazole CAS No. 3156-58-9

1-methyl-4-[(E)-2-nitroethenyl]pyrazole

Cat. No.: B3041544
CAS No.: 3156-58-9
M. Wt: 153.14
InChI Key: QVIOAKYACIEATD-NSCUHMNNSA-N
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Description

1-methyl-4-[(E)-2-nitroethenyl]pyrazole (CAS 1006683-76-6) is a synthetic 1H-pyrazole derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The compound features a nitroethenyl substituent at the 4-position of the pyrazole ring, a key functional group for further chemical modification and library synthesis. Pyrazole derivatives represent a privileged scaffold in pharmaceutical development due to their wide-ranging biological activities . The pyrazole core is a fundamental pharmacophore present in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobial compounds . Specifically, trisubstituted pyrazoles similar to this compound have demonstrated notable pharmacological potential in scientific studies . This chemical serves as a key intermediate for researchers developing novel therapeutic candidates, particularly in oncology and inflammation. Recent studies highlight the significance of pyrazole-based molecules as potential anticancer agents that can induce cell cycle arrest and apoptosis, and as anti-inflammatory agents through selective enzyme inhibition mechanisms . The structural features of this compound make it particularly valuable for exploring structure-activity relationships in hit-to-lead optimization campaigns targeting these disease areas. This product is provided as a powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOAKYACIEATD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951371-45-1
Record name 1-methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
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Chemical Reactivity and Transformations of the 1 Methyl 4 E 2 Nitroethenyl Pyrazole Core

Reactions at the Nitroethenyl Moiety

The nitroethenyl group is the primary site of reactivity in 1-methyl-4-[(E)-2-nitroethenyl]pyrazole. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the double bond highly electrophilic and activates both the nitro group and the alkene for various transformations.

Functional Group Interconversions of the Nitro Group

The nitro group on the ethenyl side chain can be converted into other valuable functional groups, primarily through reduction or hydrolysis pathways.

Reduction to Amines: The reduction of conjugated nitroalkenes is a well-established method for the synthesis of primary amines. ursinus.edumasterorganicchemistry.com For 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, this transformation yields 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a key intermediate for further derivatization. This reduction can be accomplished using several methods, including catalytic hydrogenation or chemical hydrides. commonorganicchemistry.com Reagents like lithium aluminum hydride (LiAlH4) are effective for reducing nitroalkenes to the corresponding amine. commonorganicchemistry.comwikipedia.org Similarly, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a common and efficient method. commonorganicchemistry.com

Conversion to Carbonyls (Nef Reaction): The Nef reaction provides a pathway to convert a nitro group into a carbonyl group. organic-chemistry.orgorganicreactions.org This reaction typically involves treating the salt of a primary or secondary nitroalkane with a strong acid. wikipedia.org In the context of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, a preliminary conjugate addition to the double bond would first be necessary to generate the required saturated nitroalkane intermediate. Subsequent treatment of the resulting nitronate salt under acidic conditions would hydrolyze it to produce 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde. mdma.ch Oxidative variations of the Nef reaction, using reagents like potassium permanganate (B83412) or ozone, can also achieve this transformation, sometimes directly from the nitroalkene. organic-chemistry.orgalfa-chemistry.com

TransformationReagents and ConditionsProductReference
Nitro to Amine1. LiAlH4, THF 2. H2O workup2-(1-methyl-1H-pyrazol-4-yl)ethanamine commonorganicchemistry.comwikipedia.org
Nitro to AmineH2, Pd/C, Ethanol2-(1-methyl-1H-pyrazol-4-yl)ethanamine commonorganicchemistry.com
Nitro to Carbonyl (via Nef Reaction)1. Nucleophile (e.g., R2CuLi) 2. NaOMe 3. H2SO4 (aq)Substituted 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde wikipedia.orgmdma.ch
Table 1: Representative Functional Group Interconversions of the Nitroethenyl Moiety.

Addition Reactions to the Electron-Deficient Double Bond

The double bond in the nitroethenyl moiety is electron-deficient due to the powerful conjugative and inductive effects of the nitro group, making it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. nih.govorganic-chemistry.org

Michael Addition: A wide range of nucleophiles can undergo conjugate (1,4-) addition to the activated double bond. This includes soft carbon nucleophiles like enolates and organocuprates, as well as nitrogen, oxygen, and sulfur nucleophiles. organic-chemistry.org For instance, the reaction with amines or other nitrogen heterocycles in an aza-Michael addition would yield functionalized 2-nitro-1-(1-methyl-1H-pyrazol-4-yl)ethanamines. d-nb.infochemrxiv.org Such reactions are valuable for building more complex molecular architectures.

Cycloaddition Reactions: The electron-deficient alkene of the nitroethenyl group can act as a potent dienophile in [4+2] Diels-Alder cycloadditions with electron-rich dienes. researchgate.netmdpi.com This reaction would lead to the formation of a six-membered ring system, where the pyrazole (B372694) and nitro functionalities are incorporated into a cyclohexene (B86901) derivative. rsc.org The regioselectivity of the addition is controlled by the electronic properties of the diene and the nitroalkene. rsc.org Furthermore, the nitroethenyl pyrazole can participate in 1,3-dipolar cycloadditions with dipoles like nitrile N-oxides or azides, providing access to five-membered heterocyclic systems. mdpi.com

Reaction TypeReactantGeneral Product StructureReference
Aza-Michael AdditionSecondary Amine (e.g., Piperidine)1-(1-(2-Nitro-1-(1-methyl-1H-pyrazol-4-yl)ethyl)piperidin-1-yl) d-nb.info
Diels-Alder [4+2] CycloadditionCyclopentadiene5-(1-Methyl-1H-pyrazol-4-yl)-6-nitronorbornene mdpi.comnih.gov
1,3-Dipolar CycloadditionBenzonitrile N-oxide3-Phenyl-4-nitro-5-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole mdpi.com
Table 2: Examples of Addition Reactions to the Nitroethenyl Double Bond.

Pyrazole Ring Functionalization and Derivatization

While the nitroethenyl group is highly reactive, the pyrazole ring itself can also be a site for further modification, although its reactivity is influenced by the existing substituents.

Regioselective Substitution and Modification Studies

The pyrazole ring is aromatic and can undergo substitution reactions. The regiochemical outcome is dictated by the directing effects of the N-methyl group and the C4-nitroethenyl substituent. Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. scribd.comrrbdavc.org Since this position is already occupied in the title compound, electrophilic attack is disfavored and would require harsh conditions.

Conversely, the pyrazole ring, particularly when substituted with an electron-withdrawing group at C4, can undergo nucleophilic substitution. Studies on the closely related 1-methyl-4-nitropyrazole have shown that nucleophilic attack can occur at the C5 position, leading to displacement of a hydrogen atom in a process known as cine-substitution. researchgate.net For example, the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole (B31798) results in the formation of (1-methyl-4-nitropyrazol-5-yl)(1,2,4-triazol-4-yl)amine. researchgate.net This suggests that the C5 position of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole is a potential site for nucleophilic functionalization. The regioselectivity of N-alkylation or acylation on non-symmetrical pyrazoles is also a critical aspect, with steric and electronic factors determining the preferred nitrogen atom for substitution. nih.govreddit.com

Formation of Fused Pyrazole Systems (e.g., pyrazolo[4,3-d]pyridazines)

Fused pyrazole heterocycles, such as pyrazolopyridazines, are important scaffolds in medicinal chemistry. These systems can be synthesized from appropriately functionalized pyrazole precursors. A common strategy for constructing the pyridazine (B1198779) ring involves the cyclocondensation of a 1,3-dicarbonyl or related synthon with hydrazine (B178648). beilstein-journals.org

Starting from 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, a plausible route to a pyrazolo[4,3-d]pyridazine system would first involve the transformation of the nitroethenyl side chain into a carbonyl group at the C4 position. As discussed (Sec. 3.1.1), an oxidative cleavage or a Nef reaction sequence could convert the side chain into a 4-formyl or 4-acyl group. chemmethod.com The resulting 1-methyl-1H-pyrazole-4-carbaldehyde or a 4-acyl-1-methylpyrazole derivative can then be reacted with hydrazine or a substituted hydrazine. The cyclocondensation reaction would proceed to form the fused pyridazine ring, yielding a 1-methyl-1H-pyrazolo[4,3-d]pyridazine derivative. researchgate.netnih.gov

Starting Pyrazole DerivativeReagents and ConditionsFused System FormedReference
1-Methyl-1H-pyrazole-4-carbaldehydeHydrazine hydrate (B1144303) (N2H4·H2O), Ethanol, Reflux1-Methyl-1H-pyrazolo[4,3-d]pyridazine researchgate.net
Ethyl 1-methyl-4-acetyl-1H-pyrazole-5-carboxylateHydrazine hydrate, Acetic Acid, RefluxEthyl 3,7-dimethyl-1H-pyrazolo[4,3-d]pyridazin-1-yl)acetate nih.gov
Table 3: Formation of Fused Pyrazole Systems from Functionalized Pyrazoles.

Structure Activity Relationship Sar Studies of 1 Methyl 4 E 2 Nitroethenyl Pyrazole Analogues

Methodological Approaches to SAR Elucidation in Pyrazole (B372694) Chemistry

The elucidation of SAR for pyrazole analogues employs a combination of computational and experimental strategies to build a comprehensive understanding of how chemical structure dictates biological function. researchgate.net

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational tool used to find mathematical relationships between the molecular properties (descriptors) of pyrazole derivatives and their biological activities. researchgate.net 2D-QSAR models, for instance, have been developed for various pyrazole series to predict their anti-cancer activity against different cell lines. nih.gov These models help in predicting the activity of novel, untested compounds. nih.gov

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. For pyrazole derivatives with antiproliferative activity, pharmacophore models have been developed that identify hydrophobic groups and hydrogen bond acceptors as key features. pjps.pk

Molecular Docking: Docking simulations predict the preferred orientation of a pyrazole analogue when bound to a target protein, such as an enzyme active site. researchgate.net This helps in understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex and contribute to its biological effect. tandfonline.comnih.gov

Quantum Mechanical Calculations and Molecular Dynamics: Advanced methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure of pyrazole derivatives. researchgate.neteurasianjournals.com Molecular dynamics simulations explore the dynamic behavior and conformational flexibility of these molecules over time, offering a more realistic view of their interactions with biological targets. eurasianjournals.com

Experimental Approaches:

Synthesis of Analogue Libraries: A cornerstone of SAR studies is the chemical synthesis of a series of related compounds where specific parts of the lead molecule, such as 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, are systematically modified. mdpi.commdpi.com Modern techniques, including parallel solution-phase synthesis, allow for the efficient creation of diverse pyrazole libraries for biological screening. mdpi.comnih.gov

Impact of Substituent Modifications on Molecular Interactions

The nature, position, and orientation of substituents on the pyrazole ring are paramount in defining the biological activity of its analogues. frontiersin.orgnih.gov Modifications to the core structure of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole—affecting the methyl group at position 1, the nitroethenyl group at position 4, or the pyrazole ring itself—can profoundly alter its interactions with biological targets through electronic and steric effects.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the acidity and basicity of the pyrazole ring and influence non-covalent interactions critical for binding. mdpi.comresearchgate.net

Modulation of Binding Affinity: Studies on pyrazole derivatives as inhibitors for enzymes like Cytochrome P450 (CYP2E1) show that the introduction of substituents can improve binding through enhanced hydrophobic and electronic contacts. nih.gov For instance, electron-withdrawing groups on a phenyl ring attached to a pyrazole scaffold have been shown to be important for interactions with certain amino acid residues. nih.gov Conversely, electron-donating groups can also enhance activity, depending on the specific target and binding pocket environment. uclouvain.be The nitro group in the nitroethenyl moiety of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole is a strong electron-withdrawing group, which would be expected to significantly influence the electronic landscape of the molecule and its potential binding interactions.

The size and shape of substituents (steric factors) play a crucial role in determining how well a molecule fits into its target's binding site and the degree of conformational freedom it possesses. jmchemsci.com

Steric Clashes and Improved Fit: The introduction of bulky substituents can lead to steric clashes with the amino acid residues of a binding pocket, thereby weakening or preventing binding. nih.gov Conversely, the size and location of a substituent can also promote a more favorable orientation and improve hydrophobic contacts, leading to a significant increase in binding affinity. For example, in studies with CYP2E1, introducing a methyl group at the C4 position of the pyrazole ring increased affinity 50-fold compared to the unsubstituted pyrazole, whereas a larger phenyl group at the C3 position did not, presumably due to steric clashes. nih.gov

Conformational Flexibility: While some degree of molecular flexibility is necessary for a ligand to adapt its conformation to fit a binding site, excessive flexibility can be entropically unfavorable for binding. jmchemsci.com The rigidity or flexibility of the pyrazole core and its side chains can be tuned by introducing different substituents. For instance, the methyl group on the pyrazole ring is essential for selectivity towards certain kinases by sterically preventing binding to off-target enzymes like CDK2. nih.gov The (E)-2-nitroethenyl side chain in the parent compound has a defined, rigid geometry that would influence how its analogues present their functional groups to a target.

Identification of Key Pharmacophore Requirements for Target Modulation

A pharmacophore model defines the minimum structural requirements for a molecule to bind to its biological target. For pyrazole analogues, these models often highlight the importance of the pyrazole core as a scaffold for positioning key interacting groups. pjps.pk

The diverse biological activities of pyrazole analogues are often due to their ability to selectively inhibit specific enzymes. SAR studies are critical for optimizing this selectivity.

Kinase Inhibitors: The pyrazole scaffold is a key component in many kinase inhibitors. researchgate.netmdpi.com SAR studies have shown that specific substitutions are crucial for achieving selectivity. For example, in JAK2 inhibitors, the 3-aminopyrazole (B16455) scaffold was identified as a potent starting point, with further modifications on an adjacent ring system leading to improved selectivity over JAK3. nih.gov For Aurora kinase inhibitors, substituting a benzene (B151609) ring with a pyrazole fragment provided more potent and less lipophilic compounds with better drug-like properties. mdpi.com

Meprin Isoenzyme Inhibitors: For inhibitors of meprin α and meprin β, SAR studies of 3,5-disubstituted pyrazoles revealed that aryl moieties likely target the S1 and S1' pockets of the enzymes. nih.gov While introducing acidic groups increased activity against meprin β, it did not improve selectivity over meprin α. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibitors: Variations in substituents on the pyrazole ring significantly alter binding affinity and selectivity for CYP enzymes. For CYP2E1, a single methyl group at position 4 dramatically improved binding compared to substitution at position 3, demonstrating the sensitivity of the catalytic site to substituent placement. nih.gov

The table below summarizes the inhibitory activity of selected pyrazole analogues against various enzymes, illustrating the impact of structural modifications.

Compound/Analogue TypeTarget EnzymeKey Structural FeaturesObserved Activity (IC50)
CAN508 (Di-amino pyrazole) CDK2Di-amino pyrazole derivative0.35 µM nih.gov
Ruxolitinib JAK1/JAK2Pyrazole linked to a pyrrolo[2,3-d]pyrimidine~3 nM nih.gov
3,5-diphenylpyrazole Meprin αSymmetric diphenyl substitutionLow nanomolar range nih.gov
4-methylpyrazole CYP2E1Methyl group at C4~50-fold higher affinity than pyrazole nih.gov
Aminopyridine amide pyrazole DapEAminopyridine amide substituent17.9 µM nih.gov

Molecular docking and X-ray crystallography studies reveal the precise interactions between pyrazole inhibitors and the amino acid residues within the target's binding pocket.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are frequently involved in hydrogen bonds with the protein backbone or side chains. In kinase inhibitors, the pyrazole ring often forms hydrogen bonds with residues in the "hinge region" of the ATP binding site. nih.govmdpi.com

Hydrophobic and van der Waals Interactions: Phenyl rings and other lipophilic substituents on the pyrazole core often engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine. nih.gov

Specific Residue Interactions: SAR studies have identified key amino acid interactions for specific targets. For COX-2 inhibitors, aminosulfonyl moieties on a pyrazole scaffold interact with residues like Gln178, Arg499, and Phe504. frontiersin.org For liver alcohol dehydrogenase, one nitrogen of the pyrazole ring binds directly to the active-site zinc atom, while substituents at the 4-position occupy a hydrophobic substrate cleft. nih.gov

The following table details specific interactions observed for pyrazole-based inhibitors with their target enzymes.

Inhibitor ClassTarget EnzymeBinding Pocket/RegionKey Interacting Amino Acid Residues
Aminopyrimidine Pyrazoles ERK2Hinge RegionMet108, Leu107, Lys114 nih.gov
Aminosulfonyl Pyrazoles COX-2Active SiteGln178, Arg499, Phe504 frontiersin.org
Generic Pyrazoles Liver Alcohol DehydrogenaseActive SiteBinds to active-site Zinc nih.gov
Thienopyridine Pyrazoles Aurora KinaseExtended-Hinge RegionFits into a specific pocket to enhance potency mdpi.com

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Molecular Characterization

Quantum chemical calculations serve as a cornerstone for the in-silico characterization of molecules, offering a detailed picture of their geometric and electronic nature.

Density Functional Theory (DFT) Applications in Structure Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a leading method for the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. nih.gov For 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the molecule's most stable three-dimensional conformation. This process of geometry optimization seeks the lowest energy structure on the potential energy surface, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole is also elucidated through DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, these maps would likely indicate regions of negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for electrophilic attack. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for 1-methyl-4-[(E)-2-nitroethenyl]pyrazole

ParameterValue
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment4.2 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Correlation of Theoretical Calculations with Spectroscopic Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the computational model. nih.gov For 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, theoretical vibrational frequencies can be calculated using DFT. These computed frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Similarly, theoretical UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the electronic transitions responsible for the observed absorption bands, providing insight into the molecule's photophysical properties. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. The strong agreement between theoretical and experimental spectroscopic data would lend confidence to the accuracy of the computed molecular structure and electronic properties. nih.gov

Molecular Modeling and Dynamics in Reaction Mechanism Elucidation

Beyond static molecular properties, computational methods are pivotal in unraveling the intricate details of reaction mechanisms. For 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, which possesses a reactive nitroethenyl moiety, understanding its participation in reactions such as cycloadditions is of great interest.

Exploration of Stepwise versus Concerted Pathways in Cycloaddition Reactions

Cycloaddition reactions can proceed through either a concerted mechanism, where all bond-forming events occur in a single transition state, or a stepwise mechanism involving the formation of an intermediate. mdpi.commdpi.com Computational modeling can be employed to explore both possibilities for the reaction of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole with a dienophile. By locating the transition states for both the concerted and stepwise pathways and calculating their corresponding activation energies, the preferred reaction mechanism can be determined. The pathway with the lower activation energy barrier is considered the more favorable route. nih.gov

Characterization of Transition States and Intermediates

The characterization of transition states and any potential intermediates is a key aspect of mechanistic elucidation. mdpi.com For a cycloaddition reaction involving 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, computational methods can provide the geometries of the transition states. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

If a stepwise mechanism is favored, the structure and stability of the intermediate (which could be zwitterionic or diradical in nature) can be thoroughly investigated. mdpi.com The energy profile of the entire reaction, from reactants to products, including all transition states and intermediates, can be mapped out to provide a comprehensive understanding of the reaction dynamics.

Table 2: Hypothetical Energy Profile for a Cycloaddition Reaction of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.2
Intermediate-5.7
Transition State 2 (TS2)+10.1
Product-25.8

Note: This table illustrates a hypothetical two-step reaction pathway and its associated relative energies.

Application of Molecular Electron Density Theory (MEDT)

The Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that changes in electron density are the driving force behind chemical reactions. encyclopedia.pub In the context of a cycloaddition reaction involving 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, MEDT can provide profound insights.

An analysis of the conceptual DFT indices, such as global electrophilicity and nucleophilicity, would characterize the roles of the reactants. mdpi.com Given the electron-withdrawing nature of the nitro group, 1-methyl-4-[(E)-2-nitroethenyl]pyrazole is expected to act as a strong electrophile. A Bonding Evolution Theory (BET) study, a component of MEDT, can be performed to analyze the changes in the electronic structure along the reaction coordinate. mdpi.com This would reveal the precise sequence of bond formation and breaking, offering a detailed picture of the reaction mechanism at the electronic level.

In Silico Biological Interaction Analysis

Molecular Docking for Ligand-Receptor Binding Prediction and Mode of Action Elucidation

No molecular docking studies specifically investigating the binding of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole to any biological receptors were found in the public domain. Such studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein, thereby offering insights into its potential mechanism of action. Without these studies, predictions regarding its ligand-receptor interactions remain speculative.

In Silico Assessment of Physicochemical Properties for Biological Activity Prediction

There is no available data from in silico assessments of the physicochemical properties of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole and their correlation with biological activity. These computational evaluations, often encompassing predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are instrumental in early-stage drug discovery for forecasting a compound's pharmacokinetic and pharmacodynamic profile.

In Vitro Biological Activity Spectrum and Mechanisms of Pyrazole Nitroalkene Derivatives

Antimicrobial Efficacy and Mechanisms

No published studies were found that specifically assess the antibacterial, antifungal, or antimycobacterial activity of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole. While numerous pyrazole (B372694) derivatives have been synthesized and tested for antimicrobial properties, sometimes showing significant efficacy, this specific compound does not appear to have been part of these reported screenings. biointerfaceresearch.comnih.govnih.goveurekaselect.commeddocsonline.orgnih.gov

Antibacterial Activity Assessments and Microbial Target Identification

There is no available data reporting the Minimum Inhibitory Concentration (MIC) or identifying the specific microbial targets of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole against any bacterial strains.

Antifungal Activity Studies

No studies detailing the antifungal activity or MIC values of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole against fungal pathogens were identified in the public literature. mdpi.comresearchgate.netmdpi.com

Antimycobacterial Activity and Inhibition of Mycobacterial Enzymes (e.g., CYP121A1, MtbPtpB)

There is no available information on the antimycobacterial properties of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole or its potential to inhibit key mycobacterial enzymes such as CYP121A1 or MtbPtpB. Research in this area has focused on other, structurally distinct pyrazole-containing molecules. frontiersin.orgresearchgate.net

Antiproliferative and Anticancer Mechanisms

No specific data on the antiproliferative or anticancer mechanisms of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole could be located. The field of kinase inhibition and cytotoxicity is rich with research on various pyrazole-based compounds, but not the one specified. srrjournals.comnih.govirjmets.comresearchgate.net

Kinase Enzyme Inhibition (e.g., Cyclin-Dependent Kinases, EGFR)

No studies have been published that evaluate the inhibitory activity (e.g., IC₅₀ values) of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole against protein kinases such as Cyclin-Dependent Kinases (CDKs) or the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

In Vitro Cytotoxicity Assessments on Specific Cell Lines

No reports detailing the in vitro cytotoxicity (e.g., IC₅₀ values) of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole against any specific human cancer cell lines were found. nih.govnih.gov

Anti-inflammatory Pathways and Modulation

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, a characteristic exemplified by the commercial success of drugs like celecoxib (B62257), a selective COX-2 inhibitor. ijpsjournal.com The primary mechanisms underlying their anti-inflammatory action involve the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

By inhibiting COX enzymes, particularly the inducible COX-2 isoform, pyrazole compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. ijpsjournal.comnih.gov Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of potent pro-inflammatory mediators. ijpsjournal.comresearchgate.net Dual inhibition of both COX-2 and 5-LOX pathways is a sought-after therapeutic strategy, as it may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

In vitro assays have quantified the potent and often selective inhibitory activities of various pyrazole derivatives. For instance, certain pyrazole-hydrazone derivatives have demonstrated superior COX-2 inhibition compared to celecoxib and significant 5-LOX inhibition comparable to the standard inhibitor zileuton. researchgate.net Similarly, pyrazole-thiazole hybrids have been identified as potent dual inhibitors of both COX-2 and 5-LOX. ijpsjournal.com Beyond direct enzyme inhibition, some pyrazole derivatives modulate inflammatory responses by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reducing nitric oxide (NO) levels in stimulated macrophages. ijpsjournal.com

Table 1: In Vitro COX/LOX Inhibitory Activity of Representative Pyrazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Pyrazole-Hydrazone Derivative 4aCOX-20.67Celecoxib0.87
5-LOX1.92N/A
Pyrazole-Hydrazone Derivative 4bCOX-20.58Celecoxib0.87
5-LOX2.31N/A
Pyrazole-Thiazole HybridCOX-20.03N/AN/A
5-LOX0.12N/AN/A

Antioxidant Capacity Assessments

Oxidative stress is implicated in the pathogenesis of numerous diseases, and the pyrazole scaffold has been explored for its antioxidant potential. nih.gov The antioxidant activity of pyrazole derivatives is frequently evaluated in vitro using a variety of standard assays that measure the compound's ability to scavenge free radicals or reduce oxidized species.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govlew.ronih.gov In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. lew.ro The ABTS assay similarly relies on the ability of an antioxidant to neutralize the pre-formed ABTS radical cation. lew.rougm.ac.id Studies have demonstrated that various pyrazoline and pyrazole derivatives exhibit notable radical scavenging activity in these assays. lew.ro

Table 2: In Vitro Antioxidant Activity of Representative Pyrazole Derivatives

Compound ClassAssayResultReference Compound
Pyrazoline/Pyrazole DerivativesDPPH ScavengingSC₅₀: 9.91–15.16 µg/mLN/A
ABTS ScavengingMore potent than BHTButylated Hydroxytoluene (BHT)

Other Relevant In Vitro Biological Activities

A modern approach to managing type 2 diabetes involves enhancing the endogenous incretin (B1656795) system. Dipeptidyl peptidase-4 (DPP-4) is a key enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin (B600854) secretion. nih.gov Inhibition of DPP-4 is therefore a validated therapeutic strategy. The pyrazole scaffold has emerged as a crucial component in the design of potent DPP-4 inhibitors. nih.govmdpi.comresearchgate.net

In vitro enzymatic assays are used to determine the potency of compounds by measuring their ability to inhibit the activity of the DPP-4 enzyme. Several classes of pyrazole derivatives have been synthesized and evaluated, with some demonstrating exceptionally high inhibitory potency, even surpassing that of established drugs like sitagliptin. nih.govnih.gov For example, a series of pyrazole-incorporated thiosemicarbazones was found to contain highly effective DPP-4 inhibitors, with the most active compound showing potency in the low nanomolar range. nih.govnih.gov Other studies on 2-pyrazoline (B94618) derivatives also confirmed their potential as DPP-4 inhibitors. anadolu.edu.tr

Table 3: In Vitro DPP-4 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundIC₅₀Reference CompoundReference IC₅₀
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide1.266 ± 0.264 nMSitagliptin4.380 ± 0.319 nM
1-(4-Methylsulfonylphenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazoline5.75 ± 0.35 µMSitagliptinN/A

Leishmaniasis is a parasitic disease with limited therapeutic options, creating an urgent need for new, effective drugs. nih.gov The pyrazole nucleus is a recognized pharmacophore in the development of antileishmanial agents. researchgate.net Furthermore, compounds containing nitro groups, including nitrovinyl derivatives, have also been investigated for their activity against Leishmania parasites, suggesting that a pyrazole-nitroalkene structure could be a promising combination. researchgate.netresearchgate.netnih.gov

The in vitro antileishmanial activity of these compounds is typically assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.gov Various studies have reported the potent activity of pyrazole derivatives against multiple Leishmania species, including L. tropica, L. major, L. infantum, and L. aethiopica. nih.govnih.gov Notably, a study focused specifically on nitrovinyl derivatives reported moderate in vitro activity against L. major promastigotes, providing a direct rationale for investigating pyrazole-nitroalkene compounds like 1-methyl-4-[(E)-2-nitroethenyl]pyrazole for this purpose. researchgate.net

Table 4: In Vitro Antileishmanial Activity of Representative Pyrazole and Nitrovinyl Derivatives

Compound Class/NameLeishmania SpeciesIC₅₀
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazoleL. tropica (promastigote)0.48 µg/mL
L. major (promastigote)0.63 µg/mL
L. infantum (promastigote)0.40 µg/mL
Pyrazolylpyrazoline derivative 5bL. aethiopica (amastigote)0.17 µg/mL
Nitrovinyl Derivative 5aL. major (promastigote)68.9 µM
Nitrovinyl Derivative 5bL. major (promastigote)27 µM

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous discovery of new antimalarial agents. nih.gov Pyrazole-containing compounds have been extensively investigated as a promising class of antimalarials. nih.govmdpi.comresearchgate.net These derivatives can act through various mechanisms, including the inhibition of parasitic enzymes essential for survival. researchgate.net

In vitro assays measuring the inhibition of parasite growth are the standard for initial screening. Numerous pyrazole derivatives have demonstrated high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govmdpi.com For example, pyrazoleamide compounds have been identified with extremely potent activity, exhibiting 50% effective concentration (EC₅₀) values in the low nanomolar range against various stages of the parasite's lifecycle. nih.gov This potent activity suggests that the pyrazole scaffold is an excellent starting point for the development of novel antimalarial drugs. nih.gov

Table 5: In Vitro Antimalarial Activity of Representative Pyrazole Derivatives against P. falciparum

CompoundParasite StrainEC₅₀ / IC₅₀
Pyrazoleamide PA21A092Dd2 (various stages)5–13 nM
Anilino-pyrazole 2lCQ-resistant12.14 µM
Pyrazolylpyrazoline 5bRKL9 (CQ-resistant)0.032 µM

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. nih.gov Compounds that can mitigate these processes hold therapeutic potential. Pyrazole derivatives have been identified as having neuroprotective and anti-inflammatory properties in various in vitro models. nih.govnih.gov

One of the key mechanisms of neuroprotection involves the inhibition of adverse microglial activation. nih.gov Activated microglia can release neurotoxic factors, and pyrazole derivatives have been shown to reduce the secretion of these neurotoxins from stimulated human microglia-like THP-1 monocytic cells. nih.gov In vitro studies have demonstrated that treatment with certain pyrazole compounds can protect neuronal cells from the toxicity induced by supernatants from these activated immune cells. nih.gov This suggests that pyrazole-based compounds may exert neuroprotective effects by modulating neuroinflammatory pathways. nih.gov

Monoamine Oxidase Inhibiting Activity

Extensive searches of scientific literature and research databases have revealed no available in vitro studies on the monoamine oxidase (MAO) inhibiting activity of the specific compound 1-methyl-4-[(E)-2-nitroethenyl]pyrazole . While the broader class of pyrazole derivatives has been a subject of interest in the development of MAO inhibitors, research specifically detailing the effects of the nitroethenyl substitution at the 4-position of a 1-methylpyrazole (B151067) ring on MAO-A or MAO-B is not present in the available literature. nih.govnih.gov

The pyrazole scaffold is recognized for its potential in medicinal chemistry and has been investigated for various biological activities. nih.govnih.gov However, this has not extended to the specific derivative requested.

Detailed Research Findings

There are no detailed research findings to report regarding the in vitro monoamine oxidase inhibiting activity of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole. Studies detailing its potency (such as IC₅₀ or Kᵢ values), selectivity for MAO-A versus MAO-B, or mechanism of inhibition (e.g., reversible or irreversible) have not been published.

Data Tables

Due to the absence of research data, no data table on the monoamine oxidase inhibiting activity of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole can be provided.

Table 1: In Vitro Monoamine Oxidase Inhibitory Activity of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole

Compound Target Enzyme IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B) Source
1-methyl-4-[(E)-2-nitroethenyl]pyrazole MAO-A Data not available Data not available -

Advanced Applications in Chemical Research

Role as Versatile Synthetic Building Blocks for Complex Molecules

The utility of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole as a synthetic building block stems from the electrophilic nature of the carbon-carbon double bond in the nitroethenyl group. This group acts as a powerful electron-withdrawing moiety, making the double bond susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity allows chemists to introduce the 1-methylpyrazole (B151067) core into larger, more complex structures, particularly in the synthesis of novel agrochemicals and pharmaceuticals. google.com

The nitrovinyl group is a well-established Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the electron-deficient double bond can act as a dienophile in Diels-Alder reactions, enabling the construction of complex cyclic and bicyclic systems. beilstein-journals.orgresearchgate.netrsc.org The pyrazole (B372694) ring itself is a stable aromatic system that can be further functionalized, although electrophilic substitution typically occurs at the 4-position, which is occupied in this case. nih.gov The combination of these reactive features makes the compound a valuable intermediate. A recent patent highlights the role of nitro-vinyl-pyrazole compounds as key intermediates in the production of agrochemicals and pharmaceuticals, underscoring their industrial relevance. google.com

Table 1: Synthetic Potential of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole

Reactive Site Type of Reaction Potential Products
Nitrovinyl Group (C=C) Michael Addition Functionalized pyrazole-ethanes
Nitrovinyl Group (C=C) [4+2] Cycloaddition (Diels-Alder) Fused pyrazole-cyclohexene systems

Potential in Functional Materials Science

Pyrazole derivatives are increasingly being investigated for their applications in materials science, particularly in the field of optics and sensors, due to their unique photophysical properties. rsc.orgmdpi.com Compounds featuring a conjugated π-system that connects electron-donating and electron-withdrawing groups often exhibit significant nonlinear optical (NLO) properties. The structure of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, with its pyrazole ring and electron-withdrawing nitrovinyl group, fits this paradigm.

While direct studies on this specific molecule are not widely published, research on a closely related analogue, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, provides strong evidence of its potential. This analogue was found to exhibit significant NLO properties, including a notable two-photon absorption (2PA) cross-section and first hyperpolarizability. nih.gov These properties are crucial for applications in optical data storage, bio-imaging, and photodynamic therapy. The core nitrovinyl-pyrazole structure is responsible for these effects, suggesting that 1-methyl-4-[(E)-2-nitroethenyl]pyrazole would likely possess similar, valuable optical characteristics. Furthermore, the nitrogen atoms in the pyrazole ring can act as chelating sites for metal ions, opening up possibilities for its use in the development of chemosensors. rsc.org

Table 2: Potential Applications in Functional Materials

Property Potential Application Rationale
Nonlinear Optics (NLO) Optical switching, frequency conversion Conjugated system with electron-withdrawing nitro group. nih.gov
Two-Photon Absorption (2PA) 3D microfabrication, bio-imaging Similar to studied analogues with the same core structure. nih.gov

Applications in Agrochemical Research

The pyrazole scaffold is a "privileged structure" in agrochemical discovery, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. nih.govrhhz.netresearchgate.net These compounds often function by inhibiting crucial biological targets, such as succinate (B1194679) dehydrogenase (SDH) in fungi. rhhz.net The development of novel and effective pesticides relies on the availability of versatile chemical intermediates that allow for the systematic modification of molecular structures to optimize activity and safety.

1-methyl-4-[(E)-2-nitroethenyl]pyrazole is identified as a valuable intermediate for the synthesis of new agrochemicals. google.com Its reactive nitrovinyl handle allows for its incorporation into a variety of molecular frameworks, enabling the creation of libraries of new compounds for biological screening. The pyrazole ring itself is a key pharmacophore in many pesticides. For instance, pyrazole carboxamide fungicides are a major class of agricultural products. By using building blocks like 1-methyl-4-[(E)-2-nitroethenyl]pyrazole, researchers can efficiently synthesize complex derivatives for testing against a range of agricultural pests and diseases. nih.govrhhz.net

Table 3: Prominent Classes of Pyrazole-Based Agrochemicals

Agrochemical Class Mode of Action Example Compound (Illustrative)
Fungicides Succinate Dehydrogenase Inhibition (SDHI) Fluxapyroxad
Insecticides Ryanodine Receptor Modulation Chlorantraniliprole

Q & A

Q. What role does the nitro group play in metal coordination studies?

  • Methodological Answer : The nitro group can act as a weak Lewis base, coordinating with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Titration experiments monitored by UV-Vis or EPR spectroscopy quantify binding constants (log K ~2–4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.